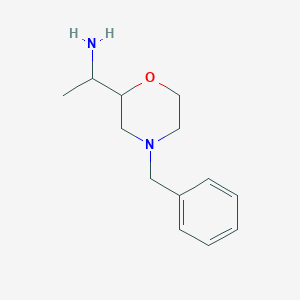

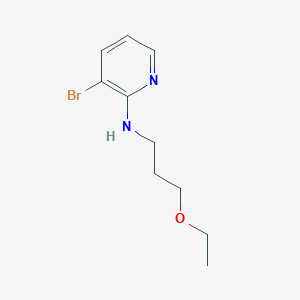

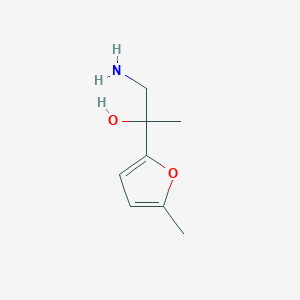

4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its common reactions, reaction mechanisms, and the factors that influence these reactions.Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications

Phloretic Acid: A Sustainable Alternative to Phenol

Phloretic acid, a phenolic compound, is explored as a renewable building block enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach, utilizing phloretic acid for phenolic functionalities, leads to nearly 100% bio-based benzoxazine end-capped molecules, highlighting a sustainable alternative to phenol. The solvent-free synthesis and polymerization of these molecules result in materials suitable for a broad range of applications, demonstrating the potential of renewable phloretic acid in material science (Acerina Trejo-Machin et al., 2017).

Schiff Base Compounds: Antioxidant and Antibacterial Properties

Schiff base compounds synthesized from reactions involving aminophenols exhibit significant biological activities. These compounds, characterized by spectroscopic analysis, showed potent antioxidant, lipoxygenase inhibition, and antibacterial activities. Their potential in biological applications is highlighted by their effectiveness against various bacterial strains, showcasing the scientific applications of Schiff bases derived from aminophenols in the development of new biologically active compounds (M. Aslam et al., 2016).

Heteroaryl Sulfonamides: EP1 Receptor Selective Antagonists

The development of heteroaryl sulfonamides, replacing the phenyl-sulfonyl moiety with more hydrophilic heteroarylsulfonyl groups, resulted in optimized EP1 receptor selective antagonists. These compounds exhibit in vivo antagonist activity, demonstrating the application of modified phenolic compounds in the discovery of new therapeutic agents (A. Naganawa et al., 2006).

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.

Please consult with a professional chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.

properties

IUPAC Name |

4-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,32,34-36H,1-2,9-12,15,20-22,24-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBZOLRRKRHSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697158 | |

| Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |

CAS RN |

934842-69-0 | |

| Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)

![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)